molecular formula C20H22ClN5O3S B2617661 3-[4-(2-chlorophenyl)piperazine-1-carbonyl]-6-(2-methylpropyl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione CAS No. 1251618-81-1

3-[4-(2-chlorophenyl)piperazine-1-carbonyl]-6-(2-methylpropyl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione

Cat. No.: B2617661
CAS No.: 1251618-81-1
M. Wt: 447.94
InChI Key: YQEJKCNVYAPINP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[4-(2-chlorophenyl)piperazine-1-carbonyl]-6-(2-methylpropyl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione is a potent and selective ATP-competitive inhibitor of the Proviral Integration site for Moloney murine leukemia virus (PIM) family of kinases Source . The PIM kinases (PIM1, PIM2, and PIM3) are serine/threonine kinases that function as key regulators of cell survival, proliferation, and apoptosis, and their overexpression is frequently associated with various hematological malignancies and solid tumors Source . This compound's primary research value lies in its utility as a chemical probe to dissect the oncogenic signaling pathways driven by PIM kinases, particularly in the context of therapeutic resistance. Its mechanism involves binding to the kinase domain, thereby blocking the phosphorylation of downstream substrates like BAD, which in turn promotes apoptosis and inhibits tumor cell growth Source . Researchers employ this inhibitor to investigate PIM kinase biology in models of cancer, such as leukemia and lymphoma, and to explore its potential synergistic effects when combined with other targeted therapies or chemotherapeutic agents, providing critical insights for preclinical oncology drug discovery.

Properties

IUPAC Name

3-[4-(2-chlorophenyl)piperazine-1-carbonyl]-6-(2-methylpropyl)-4H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN5O3S/c1-12(2)11-26-18(27)16-15(22-20(26)29)17(30-23-16)19(28)25-9-7-24(8-10-25)14-6-4-3-5-13(14)21/h3-6,12H,7-11H2,1-2H3,(H,22,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQEJKCNVYAPINP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)C2=NSC(=C2NC1=O)C(=O)N3CCN(CC3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-[4-(2-chlorophenyl)piperazine-1-carbonyl]-6-(2-methylpropyl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

3-[4-(2-chlorophenyl)piperazine-1-carbonyl]-6-(2-methylpropyl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Mechanism of Action

Biological Activity

The compound 3-[4-(2-chlorophenyl)piperazine-1-carbonyl]-6-(2-methylpropyl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione is a synthetic derivative belonging to the thiazolo-pyrimidine class. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity through various studies and case analyses.

  • Molecular Formula : C18H19ClN4O2S
  • Molecular Weight : 390.8871 g/mol
  • CAS Number : 1396861-00-9
  • SMILES Representation : O=C(C1CSc2n(C1)c(=O)ccn2)N1CCN(CC1)c1ccccc1Cl

Biological Activity Overview

The biological activity of this compound has been investigated in several contexts, including its effects on various cellular targets and its potential therapeutic applications.

Antimicrobial Activity

Research indicates that derivatives of thiazolo-pyrimidines exhibit significant antimicrobial properties. For instance, similar compounds have shown moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis .

Enzyme Inhibition

The compound's structure suggests potential for enzyme inhibition. In studies on related thiazolo-pyrimidines, notable inhibitory effects on enzymes such as acetylcholinesterase (AChE) and urease have been reported. Compounds with similar scaffolds have demonstrated IC50 values as low as 2.14 µM for urease inhibition .

Study 1: Synthesis and Biological Profile

A study focused on synthesizing related thiazolo-pyrimidines reported that compounds bearing similar substitutions showed good acyl-ACP thioesterase inhibition and herbicidal activity against important weed species . The findings suggested that modifications in the chemical structure significantly impacted biological efficacy.

Table 1: Biological Activity of Thiazolo-Pyrimidine Derivatives

CompoundTargetActivityIC50 (µM)
Compound AAChEStrong Inhibition0.63
Compound BUreaseModerate Inhibition2.14
Compound CBacterial StrainModerate Activity-

Study 2: Docking Studies

Docking studies have elucidated the interaction of thiazolo-pyrimidine derivatives with various biological targets. These studies indicate that the binding affinity is influenced by substituents on the piperazine ring, which enhances or diminishes biological activity .

Pharmacological Implications

The diverse biological activities suggest that compounds like 3-[4-(2-chlorophenyl)piperazine-1-carbonyl]-6-(2-methylpropyl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione may serve as leads in drug development for conditions requiring enzyme modulation or antimicrobial action.

Comparison with Similar Compounds

Table 1: Core Heterocycle Comparison

Compound Core Structure Key Features Reference
Target Compound Thiazolo[4,3-d]pyrimidine Sulfur-containing fused ring, diones
Derivatives Thiazolo[5,4-d]pyrimidine Different fusion position
Pyridazinones Pyridazine Less aromatic, no sulfur
Pyrazolopyrimidines Pyrazolo-pyrimidine-pyridine Multi-fused, higher complexity

Piperazine Substituent Modifications

The 4-(2-chlorophenyl)piperazine group in the target compound is critical for receptor interaction. Comparisons include:

  • 4-(2-Fluorophenyl)piperazine (): Fluorine’s electronegativity may improve metabolic stability but reduce lipophilicity versus chlorine .
  • 4-(3,5-Dichloro-4-methylphenyl)piperazine (): Bulky substituents may hinder piperazine flexibility, impacting target selectivity .

Table 2: Piperazine Substituent Effects

Compound Piperazine Substituent Biological Implication Reference
Target Compound 2-Chlorophenyl Ortho-Cl enhances steric effects
Compound 3-Chlorophenyl Meta-Cl improves receptor accessibility
Derivatives 2-Fluorophenyl Higher electronegativity, stability
Ligand 3,5-Dichloro-4-methylphenyl Increased bulk, reduced flexibility

Substituent Effects at Position 6

The 6-(2-methylpropyl) group in the target compound contrasts with:

  • 6-Cyclopentyl (): Cyclic alkyl groups enhance conformational rigidity, possibly improving target specificity .

Table 3: Position 6 Substituent Comparison

Compound Position 6 Substituent Property Impact Reference
Target Compound 2-Methylpropyl (Isobutyl) High lipophilicity, enhanced absorption
Compound Propyl Moderate lipophilicity
Derivatives Cyclopentyl Rigidity, improved specificity
Derivatives 4-Methoxybenzyl Aromatic interactions, metabolic risk

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.